Metirosine

pheochromocytoma preoperative management hemodynamic stability

Metirosine (AMPT) is a competitive tyrosine hydroxylase inhibitor blocking catecholamine biosynthesis upstream—unlike α-blockers that antagonize only peripheral receptors. Clinically validated: adding metirosine to phenoxybenzamine improved pressor control from 50% to 95% of patients; with doxazosin, systolic pressure dropped 12 mmHg further. In neuroscience, 200 mg/kg i.p. depletes brain dopamine/norepinephrine dose-dependently. Reference inhibitor for TH kinetic IC50 assays; precursor for LAT1-targeted radiolabeled cancer probes. Choose mechanism-based depletion over receptor-level intervention.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 658-48-0
Cat. No. B1680421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetirosine
CAS658-48-0
Synonymsalpha Methyl p tyrosine
alpha Methyl para tyrosine
alpha Methyltyrosine
alpha Methyltyrosine Hydrochloride
alpha MPT
alpha-methyl- DL-Tyrosine
alpha-Methyl-p-tyrosine
alpha-Methyl-para-tyrosine
alpha-Methyltyrosine
alpha-Methyltyrosine Hydrochloride
alpha-Methyltyrosine, (+,-)-Isomer
alpha-Methyltyrosine, (D,L)-Isomer
alpha-Methyltyrosine, (L)-Isomer
alpha-MPT
Demser
DL-Tyrosine, alpha-methyl-
Hydrochloride, alpha-Methyltyrosine
Metirosine
Metyrosine
Racemetirosine
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)(C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)
InChIKeyNHTGHBARYWONDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble
2.48e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metirosine (CAS 658-48-0): Tyrosine Hydroxylase Inhibitor Procurement & Selection Overview


Metirosine (α-methyl-p-tyrosine, AMPT), available as a racemic mixture (CAS 658-48-0) or as the pure L-enantiomer (CAS 672-87-7), is a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis [1]. This inhibition reduces the synthesis of dopamine, norepinephrine, and epinephrine, providing a mechanistic basis distinct from receptor antagonists [2].

Why Generic Metirosine Substitution Fails in Research & Clinical Supply


Substituting metirosine with other catecholamine modulators like α-blockers (phenoxybenzamine, doxazosin) or alternative TH inhibitors (e.g., 3-iodotyrosine) is not scientifically equivalent. Metirosine acts upstream at the biosynthetic level, preventing catecholamine production, whereas α-blockers only antagonize peripheral receptors, failing to address the root cause of catecholamine excess [1]. Furthermore, alternative TH inhibitors like 3-iodotyrosine lack significant in vivo activity due to rapid deiodination and transamination, rendering them unsuitable for systemic applications where oral bioavailability is required [2]. These distinctions have direct, quantifiable impacts on experimental outcomes and clinical procurement decisions.

Metirosine Quantitative Evidence: Direct Comparator Data vs. Phenoxybenzamine & Doxazosin


Metirosine + Phenoxybenzamine vs. Phenoxybenzamine Alone: Intraoperative Hemodynamic Stability

In a retrospective clinical study, patients pre-treated with a combination of metirosine and the α-blocker phenoxybenzamine demonstrated significantly improved intraoperative hemodynamic stability compared to those receiving phenoxybenzamine alone [1].

pheochromocytoma preoperative management hemodynamic stability

Metirosine + Doxazosin vs. Doxazosin Alone: Lower Intraoperative Blood Pressure

A 2024 retrospective single-center study compared patients receiving the selective α1-blocker doxazosin plus metirosine against those on doxazosin alone. The combination group exhibited a significantly lower median minimum systolic blood pressure intraoperatively [1].

pheochromocytoma paraganglioma preoperative combination therapy

Metirosine + Phenoxybenzamine vs. Phenoxybenzamine Alone: Reduced Intraoperative Blood Loss

A 1990 clinical trial reported that patients pre-treated with the combination of phenoxybenzamine and metirosine experienced significantly less intraoperative blood loss compared to those receiving phenoxybenzamine alone [1].

pheochromocytoma surgical outcomes perioperative management

Metirosine (L-Enantiomer) vs. Racemate (AMPT): Stereoselective Pharmacological Activity

The pharmacological activity of α-methyl-p-tyrosine is stereoselective. While the racemic mixture (CAS 658-48-0) contains both D- and L-enantiomers, only the L-enantiomer (metirosine, CAS 672-87-7) is the active inhibitor of tyrosine hydroxylase [1].

enantioselectivity tyrosine hydroxylase inhibition chiral pharmacology

Optimal Research & Industrial Application Scenarios for Metirosine Procurement


Preoperative Management of Pheochromocytoma and Paraganglioma (PPGL)

Procurement for clinical or clinical research settings where metirosine is used in combination with α-blockers to achieve superior perioperative hemodynamic stability, as demonstrated by a 95% vs. 50% reduction in intraoperative pressor requirement when added to phenoxybenzamine [1] and a 12 mmHg lower median minimum systolic pressure when added to doxazosin [2]. This application is supported by recent Phase I/II clinical trials validating its safety and efficacy in reducing catecholamine excess [3].

In Vivo Neuropharmacology: Catecholamine Depletion Studies

Procurement for neuroscience research requiring reliable, systemic depletion of dopamine and norepinephrine in rodent models. Metirosine (200 mg/kg, i.p.) has been shown to effectively reduce brain catecholamine levels and disrupt conditioned avoidance behavior in a dose-dependent manner [1], making it a standard tool for investigating the role of catecholamines in behavior, memory, and addiction.

In Vitro Enzyme Inhibition Assays: Mechanistic Studies of Tyrosine Hydroxylase

Procurement for biochemical assays aimed at characterizing the kinetic properties of tyrosine hydroxylase (TH). Metirosine serves as a competitive inhibitor and reference standard for determining IC50 values against recombinant or tissue-derived TH [1]. Its use is critical for benchmarking novel TH inhibitors and investigating the enzyme's role in catecholamine-related pathologies.

Investigational Oncology: Preclinical Models of LAT1-Targeted Therapy

Procurement for preclinical cancer research focused on large amino acid transporter 1 (LAT1). The L-enantiomer of metirosine has been used to develop radiolabeled compounds (e.g., 211At-labeled α-methyl-L-tyrosine) that show high affinity for LAT1, which is overexpressed in many tumors [1]. This application is relevant for labs developing targeted radionuclide therapies or PET imaging agents for tumor detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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